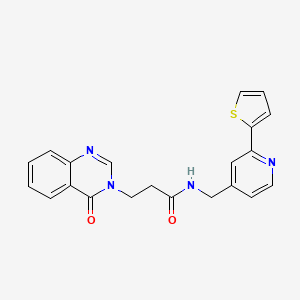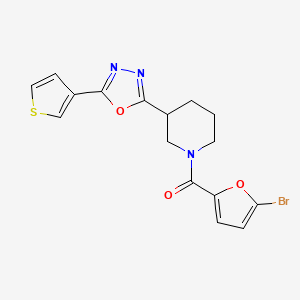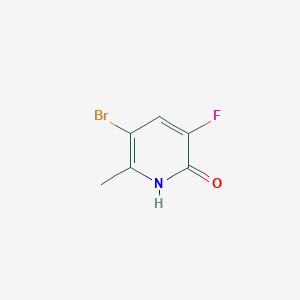
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone is a complex organic compound that features a piperazine ring bonded to a cyclopropyl ketone group, with a pyridine ring substituted with chlorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.
Cyclopropyl Ketone Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the cyclopropyl ketone.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to its targets, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl 4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl ketone
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl cyclopropyl ketone is unique due to its combination of a piperazine ring, a cyclopropyl ketone group, and a highly substituted pyridine ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3N3O/c15-11-7-10(14(16,17)18)8-19-12(11)20-3-5-21(6-4-20)13(22)9-1-2-9/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSMQVNSBZUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
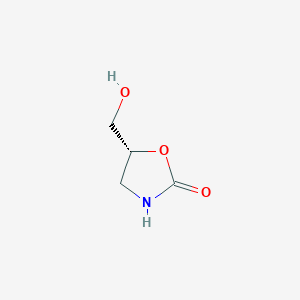
![Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2460334.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2460335.png)
![1'-(2-ethylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2460337.png)
![6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2460342.png)
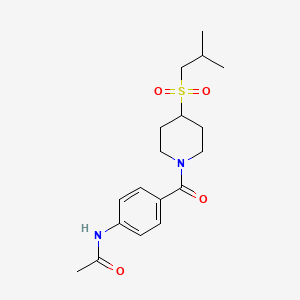
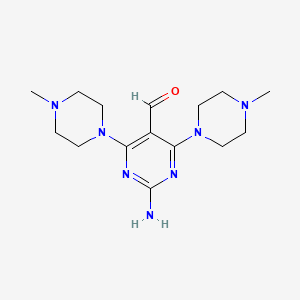
![3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2460346.png)

![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B2460349.png)
![5-((3,5-dimethoxybenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460350.png)
